molecular formula C11H14N4O B12304080 rac-(R)-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one

rac-(R)-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B12304080
M. Wt: 218.26 g/mol
InChI Key: BLLSJOWONOLAHJ-MRVPVSSYSA-N
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Description

rac-®-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzene ring and an aminobutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-®-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobutylamine with a benzotriazine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of rac-®-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

rac-®-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.

    Medicine: Research has indicated possible therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which rac-®-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological system and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,2,3]triazin-4(3H)-one: Lacks the aminobutyl side chain but shares the core triazine structure.

    3-(2-aminobutyl)benzo[d][1,2,3]triazine: Similar structure but with variations in the side chain or ring substitutions.

Uniqueness

rac-®-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one is unique due to its specific combination of the triazine ring, benzene ring, and aminobutyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-[(2R)-2-aminobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C11H14N4O/c1-2-8(12)7-15-11(16)9-5-3-4-6-10(9)13-14-15/h3-6,8H,2,7,12H2,1H3/t8-/m1/s1

InChI Key

BLLSJOWONOLAHJ-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](CN1C(=O)C2=CC=CC=C2N=N1)N

Canonical SMILES

CCC(CN1C(=O)C2=CC=CC=C2N=N1)N

Origin of Product

United States

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